1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Overview
Description
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol is a compound featuring a complex molecular structure combining elements like fluorobenzyl, benzimidazole, and piperidin-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol often involves multiple steps:
Formation of 4-Fluorobenzyl Intermediate: This is typically achieved via nucleophilic substitution reactions starting from 4-fluorobenzyl chloride.
Benzimidazole Ring Construction: The next step involves constructing the benzimidazole ring through condensation reactions involving o-phenylenediamine and suitable carboxylic acids or their derivatives.
Integration of Piperidin-4-ol: The final step includes the addition of piperidin-4-ol to the benzimidazole framework under conditions that facilitate the formation of the desired final compound.
Industrial Production Methods
Industrial production of this compound may employ large-scale, high-pressure reactors and continuous flow processes to ensure high yields and purity. Catalysts and optimizing reaction parameters play crucial roles in scaling up.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol undergoes a variety of chemical reactions:
Oxidation: The compound can undergo oxidative processes, often leading to the formation of quinone-like structures.
Reduction: Reduction reactions may convert functional groups into their respective alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminium hydride.
Substitution Conditions: Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Reactions often lead to products with modified functional groups, enhancing the compound’s utility for specific applications or further chemical transformations.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate for creating other complex molecules. It's valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
Research indicates potential pharmacological activities such as antimicrobial, antifungal, and anticancer properties. It acts on specific molecular targets, contributing to the development of new therapeutic agents.
Industry
Its unique structure makes it suitable for applications in material sciences, including the design of novel polymers or advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For instance, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular functions. These actions often involve pathways related to cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-2-benzimidazolone
4-Fluoro-N-(1H-benzo[d]imidazol-2-yl)piperidin-4-amine
Uniqueness
Compared to other similar compounds, 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol possesses a unique combination of functional groups, enhancing its versatility and efficacy in various applications. Its specific molecular interactions and chemical reactivity distinguish it in both research and industrial contexts.
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Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-15-7-5-14(6-8-15)13-23-18-4-2-1-3-17(18)21-19(23)22-11-9-16(24)10-12-22/h1-8,16,24H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURHWFFYLEBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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